molecular formula C26H24N2O6S B2543928 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-44-2

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2543928
CAS No.: 866725-44-2
M. Wt: 492.55
InChI Key: DKYHKNAEPSDMGK-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzenesulfonyl group, dimethoxy substituents, and a quinoline core

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-8-7-9-18(12-17)27-25(29)16-28-15-24(35(31,32)19-10-5-4-6-11-19)26(30)20-13-22(33-2)23(34-3)14-21(20)28/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYHKNAEPSDMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the dimethoxy substituents. The final step involves the acylation of the quinoline derivative with N-(3-methylphenyl)acetamide.

    Preparation of Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride and a base such as pyridine.

    Dimethoxy Substitution: The dimethoxy groups can be introduced through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.

    Acylation: The final acylation step involves reacting the quinoline derivative with N-(3-methylphenyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial cell division by targeting proteins involved in this process . In anticancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide: Lacks the dimethoxy substituents.

    2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide: Has a different position for the methyl group on the phenyl ring.

Uniqueness

The presence of both the benzenesulfonyl group and the dimethoxy substituents in 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide contributes to its unique chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Biological Activity

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic compound with a complex quinoline structure. Its unique chemical properties and biological activities make it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a quinoline core with several substituents:

  • Benzenesulfonyl group
  • Dimethoxy groups
  • Acetamide moiety

The molecular formula is C26H24N2O6SC_{26}H_{24}N_{2}O_{6}S, and its CAS number is 866590-94-5. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC26H24N2O6S
CAS Number866590-94-5

The primary biological activity of this compound is attributed to its role as a competitive inhibitor of human neutrophil elastase (hNE) . This enzyme plays a crucial role in the immune response and inflammation by degrading extracellular matrix proteins. By inhibiting hNE, the compound may reduce tissue damage associated with inflammatory responses.

Biochemical Pathways

The inhibition of hNE affects several biochemical pathways:

  • Proteolysis Pathway : The compound's action leads to reduced protein degradation.
  • Inflammatory Response : By modulating hNE activity, it may influence the overall inflammatory process.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines in human cell lines. Additionally, its low cytotoxicity profile makes it an attractive candidate for further development as a therapeutic agent.

Case Studies

  • Anti-inflammatory Activity : In a study involving human neutrophils, the compound demonstrated potent inhibition of hNE activity, resulting in decreased levels of inflammatory mediators (e.g., IL-6 and TNF-alpha) in culture supernatants.
  • Cytotoxicity Assessment : The compound was tested against various cancer cell lines (e.g., HeLa, A549) using MTT assays. Results indicated an IC50 value greater than 50 µM, suggesting low cytotoxicity compared to standard chemotherapeutics.

Comparative Analysis with Other Compounds

To provide context for its biological activity, a comparison with other known inhibitors of hNE is helpful:

Compound NameTypeIC50 (µM)Mechanism of Action
2-[3-(benzenesulfonyl)-6,7-dimethoxy...Competitive Inhibitor>50Inhibition of hNE
CGP 28238Non-selective NSAID0.05COX inhibition
Compound CMulti-target<10AMPK inhibition

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. This minimizes trial-and-error approaches and quantifies interactions between variables . For example, fractional factorial designs can reduce the number of experiments while retaining critical information on yield and purity. Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can further narrow down plausible pathways, as demonstrated in ICReDD’s workflow .

Q. How can structural characterization of this compound be validated using advanced spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm the benzenesulfonyl and acetamide moieties, FT-IR for functional group analysis (e.g., C=O stretching at ~1650 cm⁻¹), and HRMS for molecular weight verification. For crystalline samples, X-ray diffraction resolves stereochemistry. Cross-referencing with synthetic intermediates (e.g., sulfonylation byproducts) ensures structural fidelity, as outlined in analogous sulfonamide-acetamide syntheses .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of the quinolin-4-one core in this compound?

  • Methodological Answer : Apply density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., sulfonylation or acetamide coupling). Transition-state analysis using tools like Gaussian or ORCA can identify kinetic bottlenecks. Molecular dynamics simulations (e.g., in COMSOL Multiphysics) model solvent effects and diffusion limitations, enabling in silico optimization of reaction conditions before lab validation .

Q. How can contradictory data on the compound’s solubility and stability in polar solvents be resolved?

  • Methodological Answer : Conduct controlled stability studies under varied pH, temperature, and light exposure using HPLC-UV to monitor degradation products. Pair with molecular docking simulations to assess solvent interactions (e.g., hydrogen bonding with dimethylacetamide). Statistical contradiction analysis (e.g., Grubbs’ test for outliers) and meta-analysis of prior datasets help reconcile discrepancies, as recommended in chemical engineering design frameworks .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki) and mode (competitive/non-competitive). Molecular dynamics simulations (e.g., GROMACS) model ligand-enzyme binding dynamics, while QSAR models correlate structural features (e.g., benzenesulfonyl electron-withdrawing effects) with activity. Validate hypotheses via site-directed mutagenesis of target enzymes, as applied in related acetylcholinesterase inhibitor studies .

Methodological and Data Analysis Questions

Q. How can researchers design a robust protocol for scaling up synthesis without compromising yield?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) during scale-up. Use dimensionless scaling parameters (e.g., Reynolds number for mixing efficiency) to maintain reaction homogeneity. Computational fluid dynamics (CFD) in COMSOL identifies heat/mass transfer limitations, while DoE optimizes batch vs. continuous flow systems .

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological assays involving this compound?

  • Methodological Answer : Apply non-linear regression (e.g., log-dose vs. response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across analogs. Bayesian hierarchical models account for inter-experimental variability, as advocated in advanced chemical biology training programs .

Cross-Disciplinary and Innovation Questions

Q. How can machine learning enhance the discovery of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Train random forest or neural network models on datasets of solubility, logP, and bioavailability for structurally related compounds. Feature engineering should include molecular descriptors (e.g., topological polar surface area) and quantum-chemical properties (e.g., HOMO-LUMO gaps). Active learning algorithms prioritize high-potential candidates for synthesis, aligning with AI-driven chemical engineering paradigms .

Q. What interdisciplinary approaches are critical for assessing the environmental fate of this compound?

  • Methodological Answer : Integrate atmospheric chemistry models (e.g., GEOS-Chem) to predict oxidative degradation pathways and ecotoxicology assays (e.g., Daphnia magna LC₅₀ tests) for hazard assessment. Use lifecycle analysis (LCA) frameworks to quantify energy/resource footprints across synthesis routes, as outlined in DOE atmospheric chemistry research objectives .

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